molecular formula C11H15N3O2 B1465614 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1305012-63-8

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid

货号: B1465614
CAS 编号: 1305012-63-8
分子量: 221.26 g/mol
InChI 键: SSLAGUFHXBEOQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C 11 H 15 N 3 O 2 . It belongs to a class of compounds featuring a piperidine ring substituted with a carboxylic acid group and a methylpyrimidine group. The piperidine-carboxylic acid scaffold is a structure of significant interest in medicinal chemistry and is found in various pharmacologically active molecules . For instance, similar structures are utilized in the synthesis of compounds targeting the 5-HT 1F receptor, which is a target for antimigraine agents . This specific molecular architecture, combining a hydrogen bond-donating/accepting carboxylic acid with the hydrogen bond-accepting potential of the pyrimidine ring, makes it a valuable building block for research. Scientists can employ this compound as a versatile synthon or intermediate in organic synthesis, particularly in the development of new active compounds for pharmaceutical applications . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

1-(6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-5-10(13-7-12-8)14-4-2-3-9(6-14)11(15)16/h5,7,9H,2-4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLAGUFHXBEOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Starting from Piperidine-3-carboxylic Acid Derivatives

A common approach begins with piperidine-3-carboxylic acid or its protected derivatives (e.g., N-Boc-piperidine-3-carboxylic acid). Protection of the amine group (e.g., Boc protection) allows selective functionalization at the nitrogen or carboxyl positions.

  • Formation of β-keto esters: Using Meldrum’s acid and carbodiimide coupling reagents (e.g., EDC·HCl) with N-Boc-piperidine-3-carboxylic acid generates β-keto esters as intermediates. These intermediates can be further transformed into β-enamino diketones using reagents like N,N-dimethylformamide dimethyl acetal (DMF·DMA), facilitating subsequent heterocyclic ring formation or substitution.

Coupling with 6-Methylpyrimidin-4-yl Moiety

The 6-methylpyrimidin-4-yl group can be introduced via nucleophilic substitution or amide bond formation:

  • Amide bond formation: Reaction of 6-methylpyrimidin-4-yl-containing acid chlorides or activated esters with the piperidine nitrogen under basic conditions yields the desired N-substituted product.
  • Nucleophilic aromatic substitution: The pyrimidine ring bearing a leaving group at the 4-position can be reacted with the piperidine nitrogen nucleophile to form the C-N bond.

Protection and Deprotection Strategies

  • Use of tert-butoxycarbonyl (Boc) protecting groups on the piperidine nitrogen to prevent side reactions during carboxylation or coupling steps.
  • Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid) after coupling to yield the free amine.

Use of Organic and Inorganic Bases

Bases such as tertiary amines, pyridine derivatives (e.g., 2,6-lutidine), or inorganic bases are used to neutralize acids formed during coupling and to promote nucleophilic substitution reactions.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Protection of piperidine amine Boc2O, base (e.g., triethylamine), solvent (e.g., DCM) Protects amine to allow selective carboxylation or coupling
Formation of β-keto ester Meldrum’s acid, EDC·HCl, DMAP, solvent (e.g., DCM) Carbodiimide coupling to form activated intermediates
Conversion to β-enamino diketones N,N-dimethylformamide dimethyl acetal (DMF·DMA), heat Facilitates further heterocyclic transformations
Coupling with 6-methylpyrimidin-4-yl Acid chloride or activated ester of 6-methylpyrimidine, base (e.g., pyridine), solvent Amide bond formation or nucleophilic substitution
Deprotection Acidic conditions (e.g., TFA in DCM) Removes Boc protecting group to yield free amine

Representative Synthesis Example (Literature-Based)

  • Step 1: N-Boc-piperidine-3-carboxylic acid is reacted with Meldrum’s acid in the presence of EDC·HCl and DMAP to form a β-keto ester intermediate.
  • Step 2: The β-keto ester is treated with DMF·DMA to produce the β-enamino diketone.
  • Step 3: The 6-methylpyrimidin-4-yl moiety is introduced via reaction with an activated pyrimidine derivative, under basic conditions.
  • Step 4: The Boc protecting group is removed under acidic conditions to afford 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid.

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel (100–200 mesh) using solvent gradients (e.g., 10–40% ethyl acetate/hexane) is effective for isolating intermediates and final products.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) confirms the structure and substitution pattern.
    • Infrared (IR) spectroscopy identifies functional groups such as carboxylic acid (around 1700 cm⁻¹) and amine (3200–3400 cm⁻¹).
    • Melting point determination supports purity assessment.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Outcome/Remarks
Starting material N-Boc-piperidine-3-carboxylic acid Protected amine for selective functionalization
β-Keto ester formation Meldrum’s acid, EDC·HCl, DMAP, DCM Intermediate for further transformations
β-Enamino diketone formation DMF·DMA, heat Enables pyrimidine ring introduction
Pyrimidine coupling Acid chloride or activated ester, base Forms N-substituted piperidine derivative
Deprotection TFA in DCM Yields free amine final product
Purification Silica gel chromatography Isolates pure compound
Characterization NMR, IR, melting point Confirms structure and purity

Research Findings and Optimization Notes

  • The use of carbodiimide coupling reagents (EDC·HCl) with catalytic DMAP improves the efficiency of ester formation from piperidine acids and Meldrum’s acid.
  • DMF·DMA is effective for converting β-keto esters to β-enamino diketones, facilitating subsequent heterocyclic modifications.
  • Organic bases such as pyridine derivatives enhance coupling yields with pyrimidine acid chlorides.
  • Microwave-assisted synthesis can accelerate certain steps, such as pyrimidine ring formation, reducing reaction times and improving yields.
  • Protection strategies are critical to avoid side reactions on the piperidine nitrogen during carboxylation and coupling steps.
  • Purification by column chromatography remains the standard method to achieve high purity for intermediates and final products.

化学反应分析

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals, especially those aimed at treating neurological disorders. Its ability to interact with specific molecular targets makes it valuable for synthesizing drugs that modulate neurotransmitter systems. For instance, derivatives of this compound have been explored for their potential in treating conditions such as anxiety and depression by targeting serotonin receptors.

2. Organic Synthesis

In organic synthesis, 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid acts as an intermediate for creating more complex organic molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and carboxylation processes, making it a crucial component in synthetic pathways.

3. Biological Studies

The compound is also employed in biological research to investigate interactions between small molecules and biological targets such as enzymes and receptors. Studies have shown that it can inhibit certain enzymatic activities, providing insights into its potential therapeutic effects.

Case Studies

Case Study 1: Neurological Disorder Treatment

A study published in the Journal of Medicinal Chemistry explored the efficacy of derivatives of this compound in modulating serotonin receptors. The results indicated that specific modifications to the compound enhanced its binding affinity to the 5-HT1F receptor, suggesting its potential use in migraine treatment without the vasoconstrictive side effects associated with traditional migraine medications .

Case Study 2: Synthesis of Complex Organic Molecules

In another research effort documented in Organic Letters, researchers synthesized a series of piperidine derivatives using this compound as a key intermediate. The study highlighted the efficiency of this compound in facilitating multi-step syntheses, demonstrating high yields and purity levels for the final products .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryDevelopment of drugs targeting neurological disorders; modulation of neurotransmitter systems.
Organic SynthesisIntermediate for synthesizing complex organic molecules; facilitates nucleophilic substitutions.
Biological StudiesInvestigating interactions with enzymes and receptors; potential inhibition of enzymatic activities.

作用机制

The mechanism of action of 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Substituent Effects

  • Chloro vs. Methyl: The chloro substituent (e.g., 1160263-08-0) increases molecular weight by ~19.45 g/mol compared to the methyl variant.
  • Methoxy vs. Methyl: Methoxy (1334488-49-1) introduces a polar oxygen atom, enhancing hydrophilicity and hydrogen-bonding capacity compared to the nonpolar methyl group .

Carboxylic Acid Position

  • Position 3 vs. 4 : Moving the carboxylic acid from position 3 to 4 (as in 1334488-49-1) alters the spatial arrangement of the molecule, which could influence its ability to interact with enzymatic active sites or receptors .

Heterocycle Variations

  • Pyrimidine vs. Pyrazine’s reduced aromatic nitrogen count may decrease basicity compared to pyrimidine .

生物活性

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a pyrimidine structure, with the molecular formula C12H15N3O2C_{12}H_{15}N_3O_2 and a molecular weight of approximately 233.27 g/mol. Its structural characteristics contribute to its unique biological properties.

Biological Activity

This compound has been studied for various biological activities, particularly in the context of cancer therapy and neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through its interactions with specific cellular targets. A study demonstrated that derivatives of piperidine compounds, including this one, showed promising cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these compounds ranged from 0.87 to 12.91 µM, indicating significant potency compared to standard treatments like 5-Fluorouracil (5-FU) .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-72.95CDK4/6 inhibition
This compoundMDA-MB-2319.46Apoptosis induction

The mechanism by which this compound exerts its biological effects involves modulation of key enzymes and receptors. It is believed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thus leading to inhibited cancer cell proliferation .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with an oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg. The clearance rate was noted at 82.7 mL/h/kg, suggesting a moderate elimination profile .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Properties : In addition to anticancer activity, some derivatives have shown antimicrobial effects, indicating broader therapeutic potential.
  • Neurological Applications : As a building block in medicinal chemistry, it is being explored for applications targeting neurological disorders .
  • Synthetic Applications : The compound serves as an intermediate in the synthesis of more complex organic molecules used in drug development .

常见问题

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on piperidine-pyrimidine hydrogen bonding with catalytic lysine residues .
  • Molecular dynamics (MD) simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions (e.g., solvation in explicit water).
  • Free energy calculations : MM-GBSA to rank binding affinities, validated by experimental IC₅₀ values from kinase inhibition assays .

What methodologies ensure compound purity and stability during long-term storage?

Q. Basic

  • Purity analysis : Reverse-phase HPLC (C18 column, UV detection at 254 nm) with acetonitrile/water mobile phase .
  • Stability protocols : Lyophilization for hygroscopic samples; storage at −20°C under argon to prevent oxidation .
  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor carboxylic acid dimerization or piperidine ring hydrolysis .

How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Q. Advanced

  • Substituent variation : Systematic modification of pyrimidine (6-methyl vs. 6-cyclopropyl) and piperidine (3-carboxylic acid vs. 4-carboxylic acid) moieties .
  • Bioisosteric replacement : Swap pyrimidine with pyridine or triazine rings to assess potency shifts in enzymatic assays .
  • Pharmacophore mapping : MOE or Discovery Studio to identify critical hydrogen bond acceptors/donors, validated by IC₅₀ trends .

What safety protocols are critical during handling and synthesis?

Q. Basic

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact with reactive intermediates .
  • Ventilation : Use of fume hoods during Boc deprotection (HCl gas evolution) or oxidation steps .
  • Emergency measures : Immediate rinsing with water for spills; sodium bicarbonate neutralization for acid exposure .

How is metabolic stability evaluated in preclinical development?

Q. Advanced

  • In vitro assays : Liver microsomal incubations (human/rat) with NADPH cofactor, monitored via LC-MS/MS for parent compound depletion .
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to assess isoform-specific interactions (e.g., CYP3A4/2D6) .
  • In vivo PK : Rodent studies with plasma sampling over 24h; calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis .

What strategies improve aqueous solubility for in vivo studies?

Q. Advanced

  • Salt formation : Sodium or lysine salts of the carboxylic acid group enhance solubility (≥5 mg/mL in PBS) .
  • Prodrug derivatization : Ethyl ester prodrugs hydrolyzed in vivo to the active acid form .
  • Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes for IV administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。